1-(Oxolan-3-yl)ethan-1-ol

Descripción

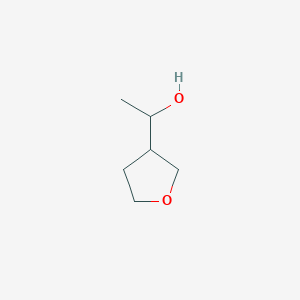

1-(Oxolan-3-yl)ethan-1-ol (CAS: 1372904-08-9) is a secondary alcohol featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position. Its molecular formula is C₆H₁₂O₂, with a molecular weight of 116.16 g/mol . The compound is stored at 2–8°C under dry conditions and exhibits hazards related to skin/eye irritation (H315, H319, H335) . While its boiling point remains undocumented, its chiral variant, (1S)-1-(Oxolan-3-yl)ethan-1-ol, highlights the importance of stereochemistry in applications such as pharmaceutical intermediates .

Propiedades

IUPAC Name |

1-(oxolan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)6-2-3-8-4-6/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDSHQRPKXPELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCOC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(Oxolan-3-yl)ethan-1-ol can be synthesized through various synthetic routes. One common method involves the reduction of 3-methyltetrahydrofuran-1-one using a reducing agent such as sodium borohydride (NaBH4) under mild conditions . The reaction typically takes place in an alcohol solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 3-methyltetrahydrofuran-1-one using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(Oxolan-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-methyltetrahydrofuran-1-one using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: Reduction of this compound can yield 3-methyltetrahydrofuran-1-ylmethane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in an acidic medium.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.

Substitution: SOCl2, PBr3, or phosphorus pentachloride (PCl5).

Major Products Formed

Oxidation: 3-Methyltetrahydrofuran-1-one.

Reduction: 3-Methyltetrahydrofuran-1-ylmethane.

Substitution: 1-(Oxolan-3-yl)ethan-1-yl halides.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(Oxolan-3-yl)ethan-1-ol has the molecular formula and features an oxolane ring, which contributes to its unique chemical reactivity. The compound can be represented by the following structural formula:

This structure allows for diverse chemical reactions, including oxidation, reduction, substitution, and condensation reactions.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of complex organic molecules. Its functional groups enable it to participate in various reactions:

- Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.

- Reduction : It can be reduced to produce different alcohols or amines.

- Substitution : The amino group can engage in nucleophilic substitution reactions with electrophiles.

Table 1: Common Reactions Involving this compound

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Oxo derivatives |

| Reduction | LiAlH₄, NaBH₄ | Alcohols or amines |

| Substitution | Alkyl halides, acyl chlorides | Various functionalized derivatives |

Pharmaceutical Research

The compound is being investigated for its potential role in drug development. Its unique structure suggests possible interactions with biological systems, which may lead to the modulation of enzyme activity or receptor binding. Preliminary studies indicate potential antimicrobial and antiviral properties, making it a candidate for therapeutic applications.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. In vitro studies demonstrated effectiveness against strains of Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

Chemical Industry

In the chemical industry, this compound is utilized in the production of fine chemicals and specialty materials. Its role as an intermediate in various industrial processes highlights its importance in synthesizing compounds with specific properties.

Future Directions and Research Needs

Despite its promising applications, further research is necessary to fully elucidate the biological mechanisms and optimize synthetic pathways for this compound derivatives. Future studies should focus on:

- Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.

- Toxicology Assessments : Evaluating safety profiles for potential pharmaceutical applications.

- Synthetic Optimization : Developing more efficient synthetic routes to enhance yield and reduce costs.

Mecanismo De Acción

The mechanism of action of 1-(Oxolan-3-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparación Con Compuestos Similares

Structural Analogues and Functional Group Variations

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Electronic Effects : Pyridyl and benzoxazolyl groups (electron-withdrawing) increase the acidity of the hydroxyl group compared to oxolane (electron-donating) .

- Steric Effects : The oxolane ring imposes moderate steric hindrance, while benzoxazole and pyridyl groups create planar aromatic systems that may influence binding in biological systems .

- Fluorination : The trifluoro derivative (C₆H₉F₃O₂) exhibits enhanced metabolic stability and lipophilicity due to the CF₃ group .

Key Observations :

- Asymmetric Synthesis: Chiral Ru catalysts (e.g., G-CLRu(II)) achieve high enantiomeric excess (99% ee) and turnover numbers (TON: 535.9) for aromatic alcohols .

- Reduction Efficiency: Aliphatic alcohols like 1-(Cyclohex-1-en-1-yl)ethan-1-ol are synthesized in moderate yields (79%) via LiAlH₄, a cost-effective but non-stereoselective method .

Physicochemical and Spectroscopic Properties

Table 3: NMR Data Comparison

Key Observations :

- Hydroxyl Proton Shifts : The CH-OH proton in pyridyl derivatives (δ=4.86 ppm) deshields more than in thiophenyl analogs (δ=4.99 ppm) due to aromatic ring electronic effects .

- Chiral Centers : Enantiomers like (S)-1-(Pyridin-3-yl)ethan-1-ol are confirmed via optical rotation and chiral chromatography .

Key Observations :

- Substituent-Driven Activity : Pyridyl derivatives exhibit hemorheological (blood viscosity reduction) and antifibrotic effects, whereas orexin agonists require complex heterocyclic frameworks .

- Oxolane Derivatives : The oxolane ring may enhance solubility and bioavailability in drug formulations, though specific data is lacking .

Actividad Biológica

1-(Oxolan-3-yl)ethan-1-ol, also known as 1-(oxolan-3-yl)ethanol, is a compound featuring a tetrahydrofuran (oxolane) ring. Its structural uniqueness, particularly the presence of a hydroxyl group, suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound, including its interactions with biological systems, therapeutic potential, and related research findings.

- Molecular Formula : CHO

- Molecular Weight : Approximately 116.16 g/mol

- Structure : The compound contains a five-membered oxolane ring attached to an ethan-1-ol moiety, which enhances its solubility and reactivity in biological contexts.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. This interaction may modulate enzymatic activity or receptor binding, potentially leading to various therapeutic effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study investigating the antimicrobial effects of oxolane derivatives revealed that certain compounds exhibited significant inhibitory effects on pathogenic bacteria. Specifically, derivatives similar to this compound were tested against standard bacterial strains, demonstrating varying degrees of effectiveness based on structural modifications .

Case Study: Enzyme Interaction

Research focused on enzyme-substrate interactions has shown that oxolane derivatives can modulate enzymatic activity through competitive inhibition or allosteric modulation. This suggests that this compound may serve as a valuable tool in biochemical assays aimed at understanding enzyme kinetics and mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.